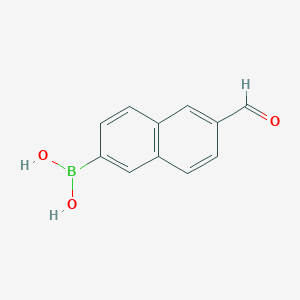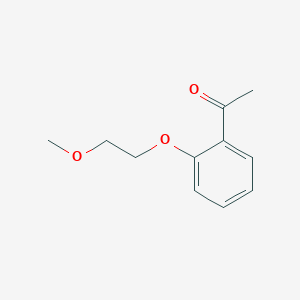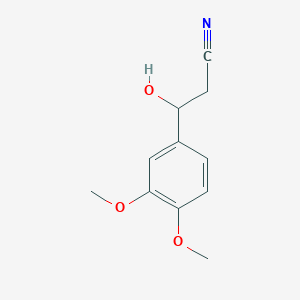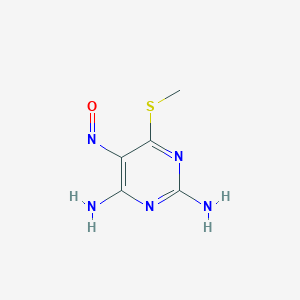
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylsulfanyl group at position 6, a nitroso group at position 5, and amino groups at positions 2 and 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyrimidines. For instance, starting with 6-chloropyrimidine, the chlorine atom can be replaced by a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate. The nitroso group can be introduced through the reaction of the intermediate with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
科学研究应用
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- has several scientific research applications:
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(Phenylsulfanyl)pyrimidine: Similar structure with a phenylsulfanyl group instead of a methylsulfanyl group.
6-(Phenylselanyl)pyrimidine: Contains a phenylselanyl group instead of a methylsulfanyl group.
6-Methylsulfanyluracil: A uracil derivative with a methylsulfanyl group at position 6.
Uniqueness
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is unique due to the presence of both a methylsulfanyl group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
4765-69-9 |
|---|---|
分子式 |
C5H7N5OS |
分子量 |
185.21 g/mol |
IUPAC 名称 |
6-methylsulfanyl-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N5OS/c1-12-4-2(10-11)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |
InChI 键 |
FKXXHJGOVBNVSP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC(=C1N=O)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
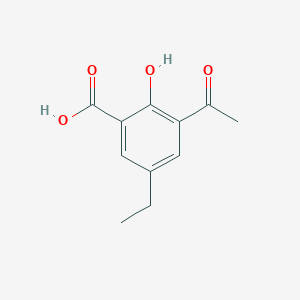
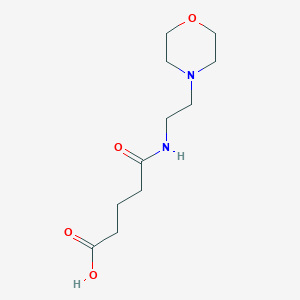
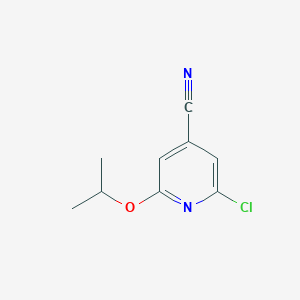
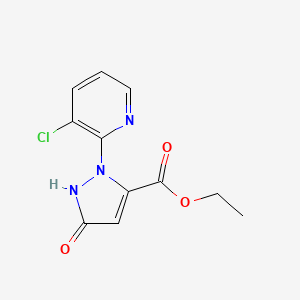
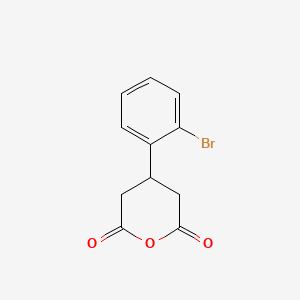
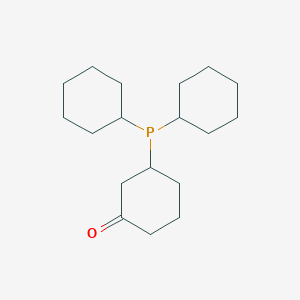
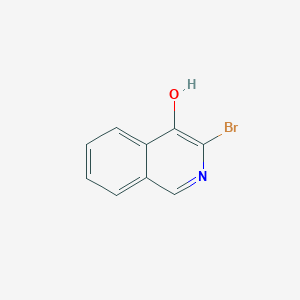
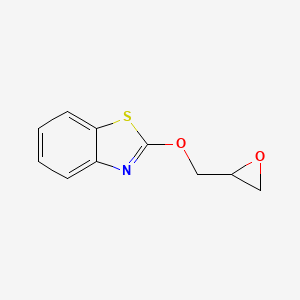
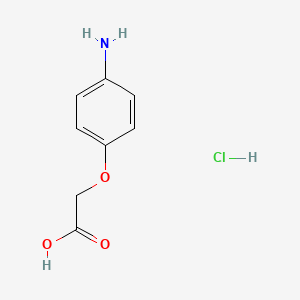
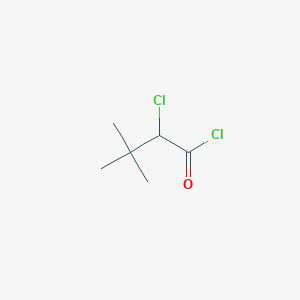
![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)
